Cytidine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)-
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Overview
Description
Cytidine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is a synthetic nucleoside analog. This compound is characterized by the presence of cyano and deoxy groups at the 3’ position and bis-O-((1,1-dimethylethyl)dimethylsilyl) groups at the 2’ and 5’ positions. These modifications confer unique chemical properties that make it valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 5’ positions of cytidine are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Introduction of Cyano Group: The cyano group is introduced at the 3’ position through a nucleophilic substitution reaction using a suitable cyano donor like cyanogen bromide (BrCN).
Deoxygenation: The deoxygenation at the 3’ position is achieved using a reducing agent such as triethylsilane in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The silyl protecting groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study nucleic acid interactions and modifications. Its modified structure can help in understanding the role of specific nucleoside modifications in biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, particularly in antiviral and anticancer research. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Industry
In the industrial sector, it is used in the production of specialized nucleoside analogs for research and development purposes. Its unique properties make it valuable in the synthesis of high-value chemical products.
Mechanism of Action
The mechanism of action of Cytidine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The cyano and deoxy modifications at the 3’ position interfere with the normal base-pairing and elongation processes, while the silyl protecting groups at the 2’ and 5’ positions provide steric hindrance, further affecting nucleic acid interactions.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxy-3’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)cytidine
- 3’-Cyano-3’-deoxycytidine
- 2’,5’-Bis-O-((1,1-dimethylethyl)dimethylsilyl)cytidine
Uniqueness
Cytidine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is unique due to the combination of cyano, deoxy, and silyl modifications. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. Its ability to interfere with nucleic acid synthesis and function makes it particularly valuable in research and potential therapeutic applications.
Properties
CAS No. |
121055-68-3 |
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Molecular Formula |
C22H40N4O4Si2 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolane-3-carbonitrile |
InChI |
InChI=1S/C22H40N4O4Si2/c1-21(2,3)31(7,8)28-14-16-15(13-23)18(30-32(9,10)22(4,5)6)19(29-16)26-12-11-17(24)25-20(26)27/h11-12,15-16,18-19H,14H2,1-10H3,(H2,24,25,27)/t15-,16-,18-,19-/m1/s1 |
InChI Key |
WMSIRCDICHBPAB-PSBWJHGTSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C)C#N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C)C#N |
Origin of Product |
United States |
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